8,9-dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]
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Overview
Description
8,9-Dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of triazoloisoquinolines, which are known for their diverse pharmacological activities. The molecular formula of this compound is C17H21N3O2, and it has a molecular weight of approximately 299.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen–Schmidt condensation of a triazoloisoquinoline derivative with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to facilitate the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazoloisoquinoline ring, often facilitated by reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8,9-Dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells . The compound upregulates pro-apoptotic genes like p53 and Bax, leading to programmed cell death. Additionally, it can inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-3-(4-methoxyphenyl)-5,6-dihydrospiro[cyclopentane-1,5-[1,2,4]triazolo[3,4-a]isoquinoline]
- 1-(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Uniqueness
8,9-Dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8,9-dimethoxy-3-methylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-18-19-16-13-9-15(22-3)14(21-2)8-12(13)10-17(20(11)16)6-4-5-7-17/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFJHANHXYIDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3(CCCC3)CC4=CC(=C(C=C42)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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